N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with an alkylating agent such as bromomethyl compounds in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent. The reaction is carried out under reflux conditions for several hours, followed by cooling and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated pyrazole derivatives.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
1-Ethyl-3,5-dimethylpyrazole: Another pyrazole derivative with an ethyl group at position 1.
4-Amino-3,5-dimethylpyrazole: Contains an amino group at position 4, similar to the target compound.
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine is unique due to its dual pyrazole rings and specific substitution pattern. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C12H20ClN5 |
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Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-5-17-10(3)12(8-15-17)13-6-11-7-14-16(4)9(11)2;/h7-8,13H,5-6H2,1-4H3;1H |
InChI Key |
DARNBWQPYABENX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NCC2=C(N(N=C2)C)C)C.Cl |
Origin of Product |
United States |
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